molecular formula C11H12O5 B1202025 4-Acetoxy-3,5-dimethoxybenzaldehyde CAS No. 53669-33-3

4-Acetoxy-3,5-dimethoxybenzaldehyde

Cat. No. B1202025
CAS RN: 53669-33-3
M. Wt: 224.21 g/mol
InChI Key: CSWKYHGBYCNZAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as antibiotic stilbenes and 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes, involves reductive metalation of trimethoxybenzaldehyde dimethyl acetal followed by reaction with suitable electrophiles. This method is a key step in producing compounds with antibiotic activity (Azzena et al., 2003). Additionally, the regioselective replacement of the 4-methoxy group under reductive conditions has been employed for new syntheses of alkyl-substituted dimethoxybenzaldehydes and related compounds (Azzena et al., 1990).

Molecular Structure Analysis

The molecular structure of ortho-dimethoxybenzene derivatives, including dimethoxybenzaldehyde compounds, reveals significant changes in ring geometry, which aligns with the concept of Angular Group Induced Bond Alternation (AGIBA). This structural analysis is based on the HOSE model, ab initio calculations, and data from the Cambridge Structural Database (CSD) (Krygowski et al., 1998).

Chemical Reactions and Properties

The photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in various solvents and conditions have been extensively studied, revealing dual luminescence in polar solvents due to the formation of an intramolecular charge transfer (ICT) state. This behavior underscores the significant impact of solvent polarity and hydrogen bonding on the compound's photophysical properties (Stalin & Rajendiran, 2005).

Physical Properties Analysis

The solubility and solution thermodynamics of similar compounds, such as 4-hydroxybenzaldehyde, in various organic solvents have been thoroughly investigated. These studies provide insights into the solid-liquid equilibrium, solubility behavior, and the thermodynamics of dissolution, highlighting the effects of temperature and solvent polarity on solubility and indicating the spontaneous and favorable nature of the solution process (Wang et al., 2017).

Chemical Properties Analysis

Investigations into the electrochemical oxidation of related compounds, such as 3,4-dihydroxybenzaldehyde, in methanol reveal intricate details about methoxylation reactions. These studies indicate that methoxylation occurs via an ECE mechanism, leading to the formation of methoxyquinones, and highlights the influence of sodium acetate and reaction conditions on the reaction pathway (Nematollahi & Golabi, 2000).

Scientific Research Applications

  • Synthesis of Complex Molecules : An efficient route to synthesize complex molecules like 3-chlorojuglones involves 4-chloro-2,5-dimethoxybenzaldehyde, which is closely related to 4-Acetoxy-3,5-dimethoxybenzaldehyde (Bloomer & Gazzillo, 1989).

  • Chemical Synthesis Methodologies : Research has demonstrated regioselective reductive alkylation methods for synthesizing 4-Alkyl-3,5-dimethoxybenzaldehydes, providing valuable insights for the synthesis of related compounds (Azzena et al., 1990).

  • Catalysis in Organic Reactions : Cerium complexes with specific ligands have been found effective for the oxidation of cresols to 3,5-dimethoxy-4-hydroxybenzaldehyde, indicating potential catalytic applications for similar compounds (Yoshikuni, 2002).

  • Photophysical Properties Studies : The photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde, a structurally similar compound, have been extensively studied, highlighting the potential for 4-Acetoxy-3,5-dimethoxybenzaldehyde in similar research (Stalin & Rajendiran, 2005).

  • Synthesis of Metal Complexes : Research into the synthesis and optical studies of metal complexes using derivatives of dimethoxybenzaldehyde, including 3,4-dimethoxy benzaldehyde, provides a foundation for studying the metal complex formation capabilities of 4-Acetoxy-3,5-dimethoxybenzaldehyde (Mekkey, Mal, & Kadhim, 2020).

  • Synthetic Applications in Pharmaceutical Chemistry : The compound has been used in the synthesis of naturally occurring trans-stilbenes with antibiotic activity, indicating its potential application in pharmaceutical chemistry (Azzena, Idini, & Pilo, 2003).

Safety And Hazards

4-Acetoxy-3,5-dimethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWKYHGBYCNZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350822
Record name 4-formyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3,5-dimethoxybenzaldehyde

CAS RN

53669-33-3
Record name 4-Acetoxy-3,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53669-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
P Molina, A Tárraga, A González-Tejero - Synthesis, 2000 - thieme-connect.com
Deoxyvasicinone has been used as the key intermediate to prepare the alkaloids isaindigotone and luotonin A. This intermediate is directly converted into isaindigotone by …
Number of citations: 46 www.thieme-connect.com
JR Hanson, PB Hitchcock… - Journal of Chemical …, 2008 - journals.sagepub.com
X-Ray crystallographic studies have shown that in ortho-nitroarylaldehydes the plane of an aryl nitro group is rotated relative to the aromatic ring to a greater extent than that of the …
Number of citations: 3 journals.sagepub.com
M Mecca, L Todaro, M D'Auria - Biomolecules, 2018 - mdpi.com
The treatment of wood wastes of Castanea sativa L., Quercus frainetto, Larix decidua, and Paulownia tomentosa S. in autoclave in the presence of micrometric crystals of H 3 PMo 12 O …
Number of citations: 5 www.mdpi.com
DL Flynn, TR Belliotti, AM Boctor… - Journal of medicinal …, 1991 - ACS Publications
A series of styrylpyrazoles, styrylisoxazoles, and styrylisothiazoles were prepared and found to be dual inhibitors of 5-lipoxygenase and cyclooxygenase in rat basophilic leukemia cells. …
Number of citations: 140 pubs.acs.org
K Bratt, K Sunnerheim, S Bryngelsson… - Journal of agricultural …, 2003 - ACS Publications
Eight avenanthramides, amides of anthranilic acid (1) and 5-hydroxyanthranilic acid (2), respectively, and the four cinnamic acids p-coumaric (p), caffeic (c), ferulic (f), and sinapic (s) …
Number of citations: 270 pubs.acs.org
D Delay, J Cizeau, F Delmotte - Carbohydrate research, 1992 - Elsevier
Aryl β-glycopyranosides have been synthesized by coupling syringaldehyde (3-methoxyvanillin) with l-fucose, d-galactose, and maltose; acetosyringone (4-hydroxy-3,5-…
Number of citations: 6 www.sciencedirect.com
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
Supplementary Material for: Page 1 Supplemental Data Small Molecule Inhibitors of Mucin-Type O-Linked Glycosylation from a Uridine-Based Library Howard C. Hang, Chong Yu, Kelly …
Number of citations: 2 citeseerx.ist.psu.edu
S Wahid, MA Versiani, S Jahangir… - Chemistry & …, 2017 - Wiley Online Library
Evaluation of phytochemical constituents and antioxidant and antimicrobial activities of hexane ( PELH ), dichloromethane ( PELDCM ), ethyl acetate ( PELEA ), and Me OH ( PELM ) …
Number of citations: 4 onlinelibrary.wiley.com
GR Pettit, MD Minardi, F Hogan… - Journal of natural …, 2010 - ACS Publications
Human cancer and other clinical trials under development employing combretastatin A-4 phosphate (1b, CA4P) should benefit from the availability of a [ 11 C]-labeled derivative for …
Number of citations: 14 pubs.acs.org
F Dumitrascu, F Georgescu, E Georgescu… - Advances in Heterocyclic …, 2019 - Elsevier
This chapter presents recent advances in the chemistry of heterocyclic ring systems with a nitrogen bridgehead including pyrrolo[1,2-a]quinoline, imidazo[1,2-a]quinoline, imidazo[1,5-a]…
Number of citations: 26 www.sciencedirect.com

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